
3-Phenanthridinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenanthridinol is a nitrogen-containing heterocyclic compound with the molecular formula C₁₃H₉NO. It is a derivative of phenanthridine, which is known for its role as a DNA-binding fluorescent dye. The hydroxyl group at the third position of the phenanthridine ring system gives this compound its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Phenanthridinol can be synthesized through several methods. One common approach involves the reduction of 3-nitrophenanthridine using a suitable reducing agent such as tin(II) chloride in hydrochloric acid. Another method involves the cyclization of 2-aminobiphenyl with formaldehyde in the presence of zinc chloride, followed by oxidation to introduce the hydroxyl group at the third position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenanthridinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthridinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3-aminophenanthridine.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; sulfuric acid for sulfonation; halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Phenanthridinone.
Reduction: 3-Aminophenanthridine.
Substitution: Various substituted phenanthridinols depending on the substituent introduced.
Applications De Recherche Scientifique
3-Phenanthridinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential as DNA-binding agents and fluorescent probes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Phenanthridinol involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The hydroxyl group at the third position enhances its binding affinity to DNA by forming hydrogen bonds with the nucleotide bases.
Comparaison Avec Des Composés Similaires
Phenanthridine: The parent compound, lacking the hydroxyl group.
Phenanthridinone: An oxidized form of phenanthridine.
Acridine: An isomer of phenanthridine with similar DNA-binding properties.
Uniqueness: 3-Phenanthridinol is unique due to the presence of the hydroxyl group at the third position, which enhances its chemical reactivity and binding affinity to DNA. This makes it a valuable compound in the synthesis of DNA-binding agents and fluorescent probes.
Propriétés
Numéro CAS |
99585-74-7 |
|---|---|
Formule moléculaire |
C13H9NO |
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
phenanthridin-3-ol |
InChI |
InChI=1S/C13H9NO/c15-10-5-6-12-11-4-2-1-3-9(11)8-14-13(12)7-10/h1-8,15H |
Clé InChI |
PVRBBNVBVWFJSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3=C(C=C(C=C3)O)N=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


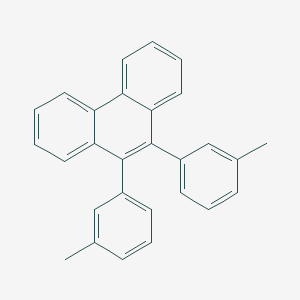
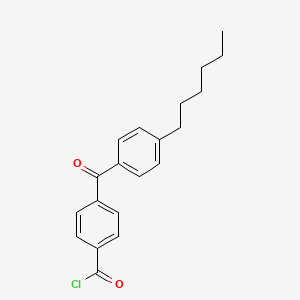
![1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol](/img/structure/B14338182.png)
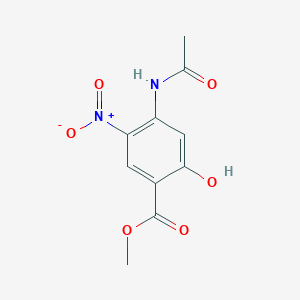
![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)
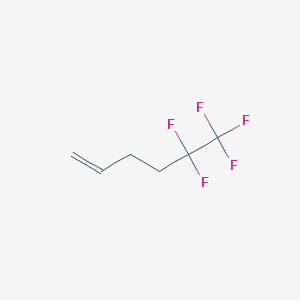
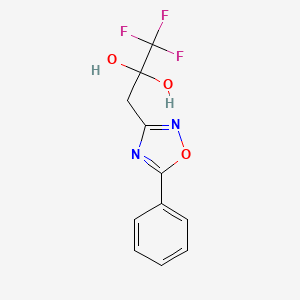
![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)-](/img/structure/B14338199.png)
![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)
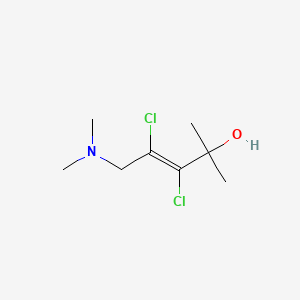
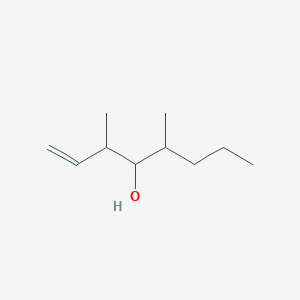
![[1,1'-Biphenyl]-2-carboxaldehyde, 2'-acetyl-](/img/structure/B14338219.png)
![(4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B14338228.png)

